4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is further modified with a tert-butyl group at the para position of the benzene ring.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-17-23-16-21(29-27(31)19-6-10-20(11-7-19)28(2,3)4)12-15-24(23)33-26(17)25(30)18-8-13-22(32-5)14-9-18/h6-16H,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHXIFWSGNBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
A widely adopted method involves cyclizing o-hydroxyacetophenone precursors. For example, o-hydroxyacetophenone reacts with ethyl bromoacetate in acetone using potassium carbonate as a base to yield 3-methyl-2-ethoxycarbonylbenzofuran. This intermediate is critical for subsequent functionalization. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization (Figure 1).
Reaction Conditions :
Rhodium-Catalyzed Annulation
Advanced catalytic methods using rhodium complexes enable efficient benzofuran synthesis. Substituted benzamides undergo C–H activation with vinylene carbonate in the presence of CpRh (cyclopentadienyl rhodium) to form benzofuran derivatives. This method offers superior regiocontrol for introducing substituents at the 2-position, which is critical for attaching the 4-methoxybenzoyl group.
Key Steps :
-
C–H Activation : Rhodium coordinates to the benzamide substrate.
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Migratory Insertion : Vinylene carbonate inserts into the Rh–C bond.
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Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.
Introduction of the 4-Methoxybenzoyl Group
The 2-position of the benzofuran core is functionalized via Friedel-Crafts acylation or transition-metal-mediated coupling.
Friedel-Crafts Acylation
4-Methoxybenzoyl chloride reacts with the benzofuran intermediate in the presence of Lewis acids like AlCl₃. The reaction exploits the electron-rich nature of the benzofuran’s 2-position, directing electrophilic substitution.
Optimized Parameters :
Palladium-Catalyzed Coupling
For higher regioselectivity, Suzuki-Miyaura coupling introduces pre-functionalized aryl groups. A boronic ester containing the 4-methoxybenzoyl moiety reacts with a brominated benzofuran derivative using Pd(PPh₃)₄ as a catalyst.
Advantages :
Amide Bond Formation with 4-tert-Butylbenzoyl Chloride
The final step couples the functionalized benzofuran with 4-tert-butylbenzamide.
Schotten-Baumann Reaction
The amine group at the 5-position of the benzofuran reacts with 4-tert-butylbenzoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂). This method avoids racemization and ensures high yields.
Procedure :
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Dissolve the benzofuran amine in CH₂Cl₂.
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Add 4-tert-butylbenzoyl chloride (1.1 equiv) dropwise.
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Isolate the product via extraction and recrystallization.
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid in situ. This method is preferred when the amine is sterically hindered.
Conditions :
Purification and Characterization
Final purification employs column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water. Analytical validation includes:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.90–8.10 (m, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Benzofuran Formation | Acylation Yield | Amide Coupling Yield | Total Yield |
|---|---|---|---|---|
| Cyclization + FC | 85% | 70% | 90% | 53.5% |
| Rhodium + Suzuki | 78% | 82% | 85% | 54.3% |
The rhodium-catalyzed route offers better regiocontrol but requires specialized catalysts. Traditional cyclization remains cost-effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzamide derivatives.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzofuran core can interact with various signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzofuran core distinguishes it from analogs with pyrazole () or triazine () backbones. For instance:
- Pyrazole-based analogs (e.g., SI112 and compound 72 in ): These feature a pyrazole ring linked to a 4-methoxyphenyl group and a tert-butyl benzamide. The pyrazole’s smaller ring size and nitrogen atoms may alter hydrogen-bonding interactions compared to the benzofuran’s oxygen-containing heterocycle .
- Triazine-based analogs (): Compounds 51–55 incorporate a 1,2,4-triazine ring with sulfamoyl and benzylthio groups.
Substituent Effects
- tert-Butyl groups : Present in both the target compound and analogs, this group enhances lipophilicity and may improve membrane permeability.
- Methoxy groups : The 4-methoxybenzoyl substituent in the target compound and the 4-methoxyphenyl group in analogs contribute electron-donating effects, which could modulate electronic interactions with biological targets.
- Halogenated and fluorinated groups: In (e.g., compound 52 with a trifluoromethylphenyl group), these substituents increase electronegativity and metabolic stability compared to the target compound’s non-halogenated structure .
Physicochemical Properties
- Melting Points : Triazine derivatives () exhibit higher melting points (237–279°C) compared to pyrazole analogs, likely due to hydrogen bonding from sulfamoyl groups . The target compound’s melting point is unreported but may depend on crystallinity influenced by the benzofuran core.
- Solubility : The tert-butyl group in the target compound and analogs may reduce aqueous solubility, whereas sulfamoyl groups in compounds could enhance it .
Research Implications
- Structure-Activity Relationships (SAR) : The benzofuran core may offer conformational rigidity advantageous for target engagement compared to flexible pyrazole or planar triazine systems.
Biological Activity
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 293.35 g/mol
Biological Activity Overview
The biological activity of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been evaluated in several studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Benzofuran derivatives have been recognized for their antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives with methoxy and phenyl groups showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against various pathogens, suggesting that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(4-methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | M. tuberculosis H37Rv |
| Benzofuran derivative with hydroxyl group at C-6 | Not active | Various strains |
Anticancer Activity
Research has demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. For example, a related compound was shown to effectively inhibit the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells (A549), resulting in reduced cell viability and induction of apoptosis . The structure-activity relationship (SAR) indicates that specific substituents on the benzofuran core are crucial for enhancing anticancer activity.
| Study | Compound | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Abdelfatah et al. | MCC1019 | 16.4 | Lung adenocarcinoma |
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. The results indicated that while the compound exhibited significant biological activity against cancer cells, it also demonstrated a favorable therapeutic index due to low toxicity towards normal mammalian cells .
Case Studies
- Case Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and screened for their antimycobacterial properties. The most active compound showed an MIC of 0.60 μM against M. tuberculosis with minimal cytotoxicity towards Vero cells, highlighting the potential of benzofurans in treating tuberculosis .
- In Vivo Studies : Animal models have been utilized to evaluate the effectiveness of related benzofuran compounds in reducing tumor growth without significant side effects, demonstrating their potential for clinical applications in oncology .
Q & A
Q. Critical factors :
- Catalyst purity (AlCl₃ must be anhydrous to avoid hydrolysis).
- Temperature control during Friedel-Crafts acylation to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane:EtOAc 7:3) achieves >95% purity .
Advanced: How can synthetic challenges like low regioselectivity in benzofuran functionalization be addressed?
Methodological Answer:
Regioselectivity issues arise during Friedel-Crafts acylation due to competing electrophilic sites. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to pre-coordinate AlCl₃, favoring substitution at the 2-position .
- Solvent polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability, improving selectivity .
- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide experimental design .
Basic: What analytical techniques are recommended for structural elucidation?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.35 ppm; benzofuran protons at δ 6.8–7.9 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry (e.g., torsional angles of the benzofuran core) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 498.215) .
Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Example: A recent study achieved an R₁ factor of 0.045 for a twinned benzofuran derivative .
- Disorder modeling : PART instructions in SHELXL partition disordered atoms (e.g., tert-butyl groups) with isotropic displacement parameters .
- Validation tools : CheckCIF/PLATON identifies outliers (e.g., bond length mismatches >3σ) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer : MTT assay against HeLa/HEK293 cells (IC₅₀ determination; 72 h exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., β-secretase inhibition for Alzheimer’s targets; IC₅₀ ~5 µM for analogs) .
- Neuroprotection : Aβ42 aggregation inhibition assay (Thioflavin T fluorescence; 48 h incubation) .
Table 1 : Bioactivity of Structural Analogs
| Compound | IC₅₀ (Cancer) | Aβ42 Inhibition (%) |
|---|---|---|
| 4-tert-butyl analog | 12 µM | 78% |
| 4-chloro analog | 8 µM | 65% |
| 4-nitro analog | 25 µM | 45% |
Advanced: How can the mechanism of action be elucidated against ambiguous target data?
Methodological Answer:
- Molecular docking : AutoDock Vina screens potential targets (e.g., COX-2, β-secretase) using the compound’s minimized structure (RMSD <2.0 Å) .
- Mutagenesis : Ala-scanning of enzyme active sites identifies critical binding residues (e.g., His374 in β-secretase) .
- SPR biosensing : Measures binding kinetics (e.g., KD = 120 nM for tubulin) .
Basic: How should conflicting bioactivity data across studies be reconciled?
Methodological Answer:
- Purity validation : HPLC-MS detects impurities (e.g., unreacted benzoyl chloride derivatives) that skew IC₅₀ values .
- Assay standardization : Use identical cell lines/passage numbers (e.g., HeLa cells vary in drug sensitivity beyond passage 20) .
- Positive controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity assays) .
Advanced: What strategies stabilize the compound under experimental storage conditions?
Methodological Answer:
- Degradation pathways : LC-MS identifies hydrolysis products (e.g., free benzamide under high humidity) .
- Storage : -20°C in amber vials with desiccant (silica gel) prevents photodegradation/hydrolysis .
- Lyophilization : Increases shelf life to >6 months (reconstitute in DMSO for assays) .
Advanced: How can SAR studies optimize bioactivity through structural modifications?
Methodological Answer:
- Substituent effects : Replace 4-methoxy with -CF₃ (enhances lipophilicity; logP increases from 3.2 to 4.1) .
- Scaffold hopping : Substitute benzofuran with indole (improves BBB penetration in murine models) .
- Prodrug design : Esterify the tert-butyl group for controlled release (e.g., pH-sensitive linkers) .
Basic: What computational tools predict physicochemical properties for experimental design?
Methodological Answer:
- logP/logS : SwissADME calculates partition coefficients (logP = 3.2; logS = -4.5) .
- pKa : MarvinSketch predicts basicity (pKa = 1.8 for the benzamide NH) .
- Solubility : COSMO-RS models optimize solvent systems (e.g., 10% DMSO in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
